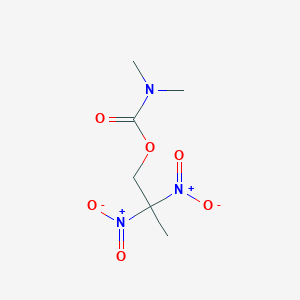
Ethanol, 2,2'-((3-amino-4-nitrophenyl)imino)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethanol backbone with an imino linkage to a 3-amino-4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- typically involves the reaction of 3-amino-4-nitroaniline with ethanol under specific conditions. The reaction is facilitated by the presence of a catalyst, often an acid or base, to promote the formation of the imino linkage. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The scalability of the synthesis process is crucial for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol, 2,2’-((4-amino-3-nitrophenyl)imino)bis-
- Ethanol, 2,2’-((4-(methylamino)-3-nitrophenyl)imino)bis-
- Ethanol, 2,2’-((4-(2-chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-
Uniqueness
Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
104752-47-8 |
|---|---|
Formule moléculaire |
C10H15N3O4 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
2-[3-amino-N-(2-hydroxyethyl)-4-nitroanilino]ethanol |
InChI |
InChI=1S/C10H15N3O4/c11-9-7-8(1-2-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6,11H2 |
Clé InChI |
JJQWDJZHBBOPDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N(CCO)CCO)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)








